molecular formula C19H19NO3S B12342485 (Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12342485
M. Wt: 341.4 g/mol
InChI Key: UHZUTZAYEOUVEA-QXMHVHEDSA-N
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Description

(Z)-Ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a dihydro ring system. The molecule contains an ethyl ester group at position 3 and a (Z)-configured 3-phenylacrylamido substituent at position 2. The stereochemistry of the acrylamido group (Z-configuration) introduces rigidity and planar geometry, influencing intermolecular interactions such as hydrogen bonding and π-π stacking . This compound is structurally related to pharmacologically active thiophene derivatives, which often exhibit antimicrobial, anti-inflammatory, or kinase inhibitory properties.

The synthesis of such derivatives typically involves coupling reactions between functionalized cyclopenta[b]thiophene precursors and acylating agents. Crystallographic studies, likely conducted using SHELX software for refinement and ORTEP-III for graphical representation , would confirm the Z-configuration and spatial arrangement of substituents.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11-

InChI Key

UHZUTZAYEOUVEA-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C\C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enamido group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it can be studied for its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

a) Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Substituent : 3-Phenylthioureido group (N–C(=S)–NH–Ph) at position 2.
  • Crystallography : Reported in Acta Crystallographica Section E , with hydrogen-bonding patterns likely analyzed using graph set theory .

b) Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)

  • Substituent: 4-Phenylbenzoylamino group (N–C(=O)–biphenyl) at position 2.
  • Key Differences : The biphenyl moiety increases molecular weight (391.5 g/mol) and steric bulk, reducing solubility compared to the acrylamido derivative. The extended aromatic system may enhance π-π interactions in crystal packing.
  • Physicochemical Data: XLogP3 = 5.9, hydrogen-bond donors = 1, acceptors = 4, topological polar surface area (TPSA) = 83.6 Ų .

c) Target Compound: (Z)-Ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Substituent : (Z)-3-Phenylacrylamido group (N–C(=O)–CH₂–CH(Ph)) at position 2.
  • Key Features: The Z-configuration imposes a planar geometry, favoring intramolecular conjugation and specific hydrogen-bond donor/acceptor patterns. The ethyl ester group contributes to moderate lipophilicity.

Physicochemical and Structural Comparison

Property Target Compound Thioureido Derivative Biphenyl Derivative
Molecular Formula C₂₁H₂₂N₂O₃S C₁₉H₂₁N₃O₂S₂ C₂₃H₂₁NO₃S
Molecular Weight (g/mol) ~382.5 (estimated) ~403.5 391.5
Hydrogen Bond Donors 1 (NH) 2 (NH, SH) 1 (NH)
Hydrogen Bond Acceptors 4 (O, S) 4 (O, S) 4 (O, S)
XLogP3 ~4.5 (estimated) ~5.2 (estimated) 5.9
TPSA (Ų) ~83.6 ~106.7 83.6

Key Observations:

Lipophilicity : The biphenyl derivative (XLogP3 = 5.9) is more lipophilic than the target compound due to its extended aromatic system.

Hydrogen Bonding: The thioureido derivative exhibits higher hydrogen-bond donor capacity (NH and SH groups), which may influence crystal packing and solubility .

Research Findings and Implications

  • Crystallographic Analysis : The thioureido derivative’s crystal structure (reported in ) reveals intermolecular N–H···S and N–H···O hydrogen bonds, forming a 2D network. In contrast, the target compound’s acrylamido group may favor C=O···H–N interactions, with the Z-configuration directing specific packing motifs.
  • The target compound’s balance of moderate lipophilicity and hydrogen-bond capacity could optimize bioavailability.

Biological Activity

(Z)-Ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antitumor and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of (Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate. The compound is characterized by various spectroscopic techniques including NMR and X-ray crystallography, which confirm its structure and purity.

Table 1: Spectroscopic Data of (Z)-Ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

TechniqueObservation
NMR (1H) δ: 1.25 (t, 3H), 2.28 (d, 2H), etc.
X-ray Crystallography Crystal system: Monoclinic
Molecular Weight 211.281 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the cyclopentathiophene scaffold. In vitro evaluations against breast cancer cell lines (MCF-7) demonstrated that derivatives of this compound can induce apoptosis effectively.

Case Study: Apoptosis Induction in MCF-7 Cells

In a study examining various derivatives, it was found that the compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating strong cytotoxic effects against cancer cells. Flow cytometry analysis revealed significant cell cycle arrest at the G2/M phase, suggesting that the compound disrupts normal cell division processes.

Table 2: Antitumor Activity of Related Compounds

Compound IDIC50 (μM)Cell LineMechanism of Action
Compound A23.2MCF-7Induces apoptosis
Compound B49.9HepG-2Cell cycle arrest
Compound C52.9MCF-7Moderate activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiophene derivatives possess notable antibacterial and antifungal activities.

Study Findings: Antimicrobial Efficacy

In vitro tests showed that (Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

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